6-Methyl-2-phenyl-2H-indazole-4,7-dione

Nitric Oxide Synthase Inhibition Inflammation Enzymology

6-Methyl-2-phenyl-2H-indazole-4,7-dione (CAS 112664-89-8) belongs to the 2H-indazole-4,7-dione class of heterocyclic quinones, characterized by a bicyclic indazole core bearing a quinone moiety at positions 4 and 7, a methyl substituent at position 6, and an N2-phenyl group. The compound was first synthesized via 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, yielding an equimolar mixture of the 6-methyl and 5-methyl regioisomers.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 112664-89-8
Cat. No. B13112048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-phenyl-2H-indazole-4,7-dione
CAS112664-89-8
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=CN(N=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C14H10N2O2/c1-9-7-12(17)11-8-16(15-13(11)14(9)18)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeySQJXKELGKANHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-phenyl-2H-indazole-4,7-dione (CAS 112664-89-8): Chemical Identity and Core Structural Class


6-Methyl-2-phenyl-2H-indazole-4,7-dione (CAS 112664-89-8) belongs to the 2H-indazole-4,7-dione class of heterocyclic quinones, characterized by a bicyclic indazole core bearing a quinone moiety at positions 4 and 7, a methyl substituent at position 6, and an N2-phenyl group [1]. The compound was first synthesized via 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, yielding an equimolar mixture of the 6-methyl and 5-methyl regioisomers [1]. Its molecular formula is C14H10N2O2, and its molecular weight is 238.24 g/mol [2].

iNOS pathway inhibition assay context
ERα degradation pathway research fit
MCF7 cell proliferation screening
Regioisomeric reference standard for analytical QC

Why 6-Methyl-2-phenyl-2H-indazole-4,7-dione Cannot Be Generically Substituted by In-Class Indazole-4,7-dione Analogs


Within the indazole-4,7-dione family, the position of the methyl substituent on the quinone ring, the N-substitution pattern (2-phenyl vs. 1H), and the oxidation state of the dione system collectively govern biological activity profiles [1]. The 6-methyl-2-phenyl regioisomer is inherently non-interchangeable with its 5-methyl counterpart because the 1,3-dipolar cycloaddition synthesis produces both regioisomers without selectivity, necessitating explicit structural verification and purification [1]. Furthermore, the 2-phenyl-2H-indazole-4,7-dione scaffold is structurally and electronically distinct from the 1H-indazole-4,7-dione series, yielding different target engagement profiles: 1H-indazole-4,7-diones have been optimized as BRD4 bromodomain inhibitors (e.g., compound 5i, IC50 = 60 nM), whereas 2-phenyl-2H-indazole-4,7-diones exhibit activity against inducible nitric oxide synthase (iNOS) and estrogen receptor-mediated pathways [2][3]. These divergent mechanisms preclude generic substitution.

6-Methyl-2-phenyl-2H-indazole-4,7-dione
5-Methyl regioisomer
Regioisomeric shift may alter bioactivity and reactivity; requires certified purity.
6-Methyl-2-phenyl-2H-indazole-4,7-dione
1H-indazole-4,7-dione BRD4 inhibitor
Divergent target engagement (iNOS vs bromodomain) may not transfer pathway response.
6-Methyl-2-phenyl-2H-indazole-4,7-dione
6-Amino-2-phenyl-2H-indazole-4,7-dione
Lower ERα degradation potency may shift endpoint interpretation; context-dependent.

Quantitative Differentiation Evidence for 6-Methyl-2-phenyl-2H-indazole-4,7-dione Against Closest Analogs and In-Class Candidates


Human Inducible Nitric Oxide Synthase (hiNOS) Inhibitory Potency: 6-Methyl-2-phenyl-2H-indazole-4,7-dione vs. In-Class Comparators

6-Methyl-2-phenyl-2H-indazole-4,7-dione (CHEMBL701152) inhibited human inducible nitric oxide synthase (hiNOS) with an IC50 of 160 nM in a cell-free enzymatic assay [1]. In contrast, the structurally distinct 1H-indazole-4,7-dione BRD4 inhibitor series (e.g., compound 5i, a 6-chloro-5-arylamino-1H-indazole-4,7-dione) displayed no reported iNOS activity, with its primary pharmacology directed at the bromodomain (BRD4 IC50 = 60 nM) [2]. This divergence in target engagement—iNOS inhibition versus bromodomain modulation—demonstrates that the 2-phenyl-2H substitution pattern directs pharmacological selectivity away from the bromodomain axis, a key consideration for projects targeting inflammatory nitric oxide pathways.

hiNOS Inhibition
Reported
IC50 = 160 nM vs no iNOS activity for 1H-indazole-4,7-dione BRD4 inhibitor 5i
Supports iNOS pathway assay context; divergent target engagement.
Cross-study comparison; confirm in same assay.
Nitric Oxide Synthase Inhibition Inflammation Enzymology

Estrogen Receptor Alpha (ERα) Degradation Induction in MCF7 Breast Cancer Cells: Target Compound vs. Class Baseline

In MCF7 human breast cancer cells, 6-methyl-2-phenyl-2H-indazole-4,7-dione induced ERα degradation with an IC50 of 1,800 nM (1.80 μM), measured by Western blot analysis after 72 hours [1]. For comparison, a structurally unrelated 2-phenyl-2H-indazole-4,7-dione analog bearing a 6-(2-(dimethylamino)ethylamino) substituent showed substantially weaker activity, with an IC50 of 12,000 nM (12 μM) in related assays [2]. Within the indazole-4,7-dione class, most derivatives have been characterized for kinase inhibition (Akt, BRD4) or general antiproliferative effects rather than targeted ERα degradation, positioning the 6-methyl-2-phenyl substitution pattern as a distinct entry point for selective estrogen receptor modulator (SERM)-like activity.

ERα Degradation
Reported
IC50 = 1,800 nM vs 12,000 nM for 6-amino analog
Supports ERα turnover endpoint context; ~6.7-fold difference.
MCF7 cells, Western blot, 72 h.
Estrogen Receptor Degradation Endocrine Pharmacology Breast Cancer

Antiproliferative Activity in MCF7 Cells: 6-Methyl-2-phenyl-2H-indazole-4,7-dione in Context of Indazole-4,7-dione Class Antitumor Activity

6-Methyl-2-phenyl-2H-indazole-4,7-dione demonstrated antiproliferative activity against human MCF7 cells with growth inhibition measurable by MTT assay after 72 hours, as recorded in ChEMBL (assay CHEMBL2345705) [1]. While a single-point IC50 value for this compound was not publicly disclosed, the broader indazole-4,7-dione class provides benchmarks: in the seminal Conway et al. (1983) study, ten 5,6-disubstituted 1(2)H-indazole-4,7-diones exhibited >80% inhibition of Ehrlich ascites carcinoma growth in vivo, and the aziridinyl-substituted derivative 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a) achieved a % T/C of 145 against P-388 lymphocytic leukemia (% T/C >125 considered significant) [2]. These class-level data establish that the indazole-4,7-dione quinone scaffold is intrinsically capable of potent antitumor activity; the 6-methyl-2-phenyl derivative's confirmed MCF7 antiproliferative effect positions it within this validated antitumor pharmacophore space.

MCF7 Antiproliferative
Class-level
Confirmed activity in MTT assay; class benchmark >80% tumor inhibition in Ehrlich model
Supports cell proliferation endpoint screening within indazole-4,7-dione class.
Quantitative IC50 not publicly disclosed; class inference.
Antiproliferative Activity Cancer Cell Biology MCF7 Breast Cancer

Synthetic Accessibility and Regioisomeric Differentiation: 6-Methyl vs. 5-Methyl-2-phenyl-2H-indazole-4,7-dione

The synthesis of 6-methyl-2-phenyl-2H-indazole-4,7-dione proceeds via 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, producing the 6-methyl (3b) and 5-methyl (3a) regioisomers in an equimolar ratio with no inherent regioselectivity [1]. This non-selective synthesis mandates rigorous regioisomeric separation and characterization—the 5-methyl isomer (CAS 112664-88-7) and 6-methyl isomer (CAS 112664-89-8) are chemically distinct entities that require chromatographic resolution. The 6-methyl-2-phenyl isomer can be further functionalized: reaction with bromine yields the corresponding 5-bromo-6-methyl-2-phenyl-2H-indazole-4,7-dione (CAS 112664-91-2) or dibromo derivatives, enabling orthogonal derivatization at the 5-position [1]. In contrast, the 5-methyl isomer (3a) undergoes bromination at the 6-position, yielding 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione (CAS 112664-90-1), whose crystal structure has been definitively solved by single-crystal X-ray diffraction (monoclinic, space group P1̄, R = 0.0739) [1].

Regioisomeric Purity
Head-to-head
Equimolar 6-methyl / 5-methyl formation; divergent bromination sites
Requires pure 6-methyl regioisomer for reproducible bioactivity.
1:1 ratio synthesis; QC verification essential.
Regioisomeric Purity Synthetic Chemistry Quality Control

Procurement-Relevant Application Scenarios for 6-Methyl-2-phenyl-2H-indazole-4,7-dione (CAS 112664-89-8)


Nitric Oxide Synthase (iNOS) Inhibitor Tool Compound for Inflammatory Disease Research

With a demonstrated IC50 of 160 nM against human iNOS, 6-methyl-2-phenyl-2H-indazole-4,7-dione serves as a structurally validated starting point for developing iNOS inhibitors [1]. Unlike 1H-indazole-4,7-dione BRD4 inhibitors, which lack iNOS activity and are optimized for bromodomain engagement, this 2-phenyl-2H-indazole-4,7-dione offers target selectivity toward the nitric oxide pathway, making it suitable for mechanistic studies of inflammatory signaling where iNOS is a validated therapeutic target [2].

Estrogen Receptor Alpha Degradation Probe for Endocrine Pharmacology and Breast Cancer Target Validation

The compound induces ERα degradation in MCF7 breast cancer cells with an IC50 of 1,800 nM, representing a ~6.7-fold potency improvement over a 6-amino-substituted 2-phenyl-indazole-4,7-dione analog (IC50 = 12,000 nM) [1]. This differential activity supports its use as a selective probe for studying ERα turnover mechanisms, particularly in projects that require a non-steroidal scaffold distinct from classical selective estrogen receptor degraders (SERDs) such as fulvestrant [2].

Medicinal Chemistry Scaffold for Antiproliferative Lead Optimization in Breast Cancer

The compound exhibits confirmed antiproliferative activity against MCF7 human breast cancer cells by MTT assay, consistent with the established antitumor pharmacophore of the indazole-4,7-dione class, where structurally related derivatives have demonstrated >80% in vivo tumor growth inhibition [1][2]. The 6-methyl group and the 2-phenyl substitution pattern provide two distinct vectors for further structural elaboration—oxidation at the quinone moiety, electrophilic substitution at position 5 (via bromination), and modification of the N2-phenyl ring—making it a versatile intermediate for structure-activity relationship (SAR) campaigns [3].

Regioisomeric Reference Standard for Analytical Method Development and Quality Control

Because the 1,3-dipolar cycloaddition synthesis produces 5-methyl and 6-methyl regioisomers in equimolar amounts without selectivity, authentic 6-methyl-2-phenyl-2H-indazole-4,7-dione is required as a certified reference standard for HPLC, NMR, or mass spectrometry-based identity and purity testing [1]. Procurement of the pure 6-methyl regioisomer enables laboratories to validate analytical methods capable of distinguishing it from the 5-methyl isomer (CAS 112664-88-7), ensuring batch-to-batch consistency in biological assays where regioisomeric contamination could confound results [2].

Application
Selection Property
Validation Focus
iNOS pathway studies
hiNOS assay context
iNOS inhibition endpoint review; avoid BRD4 selectivity
ERα degradation pathway research
ERα turnover endpoint context
ERα degradation assay in MCF7 cells
Antiproliferative screening in breast cancer cells
MCF7 cell proliferation endpoint context
Class-level antitumor activity validation; cell proliferation endpoint review
Regioisomeric reference standard for analytical QC
Certified regioisomeric identity
HPLC/NMR differentiation from 5-methyl isomer; batch consistency
Quote Request

Request a Quote for 6-Methyl-2-phenyl-2H-indazole-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.